Ethyl 3-phenylisoxazole-5-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to Ethyl 3-phenylisoxazole-5-carboxylate often involves specific reactions and protocols. For example, a related compound, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, was synthesized using ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride, and characterized by NMR and mass spectral analysis (Achutha et al., 2017). Such methodologies can provide insights into the synthesis of Ethyl 3-phenylisoxazole-5-carboxylate.
Molecular Structure Analysis
The molecular structure of related compounds is often determined using techniques like X-ray diffraction. For instance, the crystal structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate was determined using X-ray single-crystal diffraction (Zhou et al., 2017). Such studies are crucial for understanding the geometric configuration of Ethyl 3-phenylisoxazole-5-carboxylate.
Chemical Reactions and Properties
Ethyl 3-phenylisoxazole-5-carboxylate undergoes various chemical reactions. For example, photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, a similar compound, at 300 nm in acetonitrile gives a carbene, which reacts with different nucleophiles (Ang et al., 1995). Such reactions are indicative of the chemical properties of Ethyl 3-phenylisoxazole-5-carboxylate.
Physical Properties Analysis
The physical properties of Ethyl 3-phenylisoxazole-5-carboxylate can be inferred from studies on similar compounds. For instance, the crystal and molecular structure analysis provides insights into the compound's physical state and stability under various conditions.
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and interaction with other molecules can be understood through detailed studies. The reactions of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in different conditions, as studied by Ang and Prager (1992), shed light on the potential chemical behaviors of Ethyl 3-phenylisoxazole-5-carboxylate (Ang & Prager, 1992).
Scientific Research Applications
Synthesis of New Heterocycles : Ethyl 4-(cyanomethyl)-5-phenylisoxazole-3-carboxylate, a related compound, serves as a key intermediate in synthesizing new isoxazolo[3,4-c]pyridine scaffolds with potential lead-like properties (Csimbók et al., 2016).
Photolysis Studies : Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate has been studied for its behavior under photolysis, revealing insights into competing photolytic pathways such as reversible photoisomerisation and loss of carbon dioxide to form imino-carbene (Ang & Prager, 1992).
Chemistry of 5-Oxodihydroisoxazoles : Further studies on Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate explored its photolysis in various alcohols, leading to different photo products, and providing insights into the chemistry of 5-oxodihydroisoxazoles (Ang & Prager, 1992).
Peptide Synthesis : A specific peptide-forming reagent, N-ethyl-5-phenylisoxazolium-3′-sulfonate, demonstrates its utility in peptide synthesis, showing the applicability of certain isoxazole derivatives in biochemical synthesis (Woodward et al., 1966).
Synthesis of Chiral 2-Aminoalkyloxazole-5-Carboxylates : Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates have been used in synthesizing chiral 2-aminoalkyloxazole-5-carboxylates, showcasing their potential in creating bioactive compounds (Cox et al., 2003).
Corrosion Inhibition Properties : Derivatives of Ethyl 3-phenylisoxazole-5-carboxylate, such as Ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, have been investigated for their corrosion inhibition properties on mild steel, relevant for industrial applications (Dohare et al., 2017).
Synthesis of Novel Heterocyclic Compounds : The photolysis and other reactions of Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate have been utilized in synthesizing various novel heterocyclic compounds, important in medicinal chemistry and materials science (Ang & Prager, 1993; Prager & Williams, 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 3-phenyl-1,2-oxazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-15-12(14)11-8-10(13-16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKADOXYAZEDNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NO1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400794 | |
Record name | ethyl 3-phenylisoxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-phenylisoxazole-5-carboxylate | |
CAS RN |
13599-24-1 | |
Record name | ethyl 3-phenylisoxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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